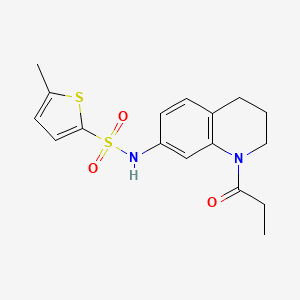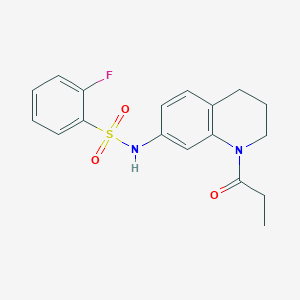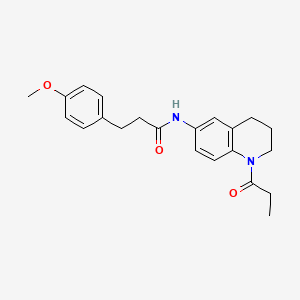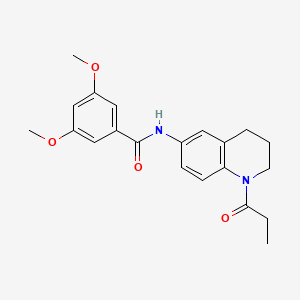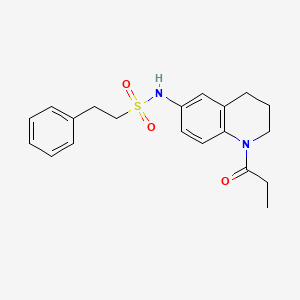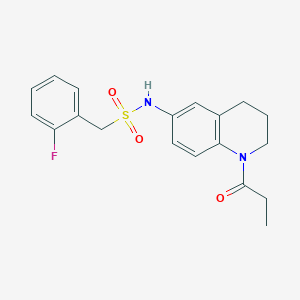
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 4-PO-N-TQ-B, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the quinoline family, and is composed of an amide and a benzamide group. 4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to study its potential in various biological systems.
Aplicaciones Científicas De Investigación
4-PO-N-TQ-B has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study the mechanisms of action of quinoline derivatives, and its effects on various biochemical processes. It has also been used to study the interactions between quinoline derivatives and other organic compounds. Additionally, 4-PO-N-TQ-B has been used to study the effects of quinoline derivatives on the immune system, as well as their potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of 4-PO-N-TQ-B is not yet fully understood. However, it has been suggested that the compound acts by binding to specific receptors on the surface of cells, resulting in the activation of intracellular pathways. It has also been suggested that 4-PO-N-TQ-B may act as an agonist or antagonist of certain biochemical pathways, resulting in its various effects on the biochemical and physiological processes.
Biochemical and Physiological Effects
4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates, resulting in the regulation of energy metabolism. Additionally, 4-PO-N-TQ-B has been shown to modulate the expression of certain genes, resulting in the regulation of gene expression. Furthermore, 4-PO-N-TQ-B has been shown to modulate the activity of certain hormones, resulting in the regulation of hormone levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-PO-N-TQ-B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is commercially available. Additionally, 4-PO-N-TQ-B is stable under a variety of conditions, making it suitable for use in a range of experiments. However, there are some limitations to the use of 4-PO-N-TQ-B in laboratory experiments. It is not always possible to obtain a pure sample of the compound, and the effects of 4-PO-N-TQ-B may vary depending on the purity of the sample. Additionally, the effects of 4-PO-N-TQ-B may vary depending on the concentration of the compound and the type of experiment being performed.
Direcciones Futuras
There are several potential future directions for research on 4-PO-N-TQ-B. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanisms of action. Additionally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the treatment of various diseases. Additionally, further research could be conducted to study the potential interactions between 4-PO-N-TQ-B and other compounds, in order to better understand the effects of quinoline derivatives on biological systems. Finally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the development of new drugs and therapies.
Métodos De Síntesis
4-PO-N-TQ-B can be synthesized from commercially available starting materials. The synthesis of 4-PO-N-TQ-B involves the reaction of 4-propan-2-yloxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of anhydrous sodium sulfate. The reaction is carried out in an aqueous medium at a temperature of 70°C for 8 hours. The reaction mixture is then filtered and the product is purified by column chromatography.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-17-14-18(9-12-20(17)24)23-22(26)16-7-10-19(11-8-16)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPPXPMALNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
